![molecular formula C8H11NO5 B13481828 5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13481828.png)
5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid is a chemical compound with the molecular formula C7H11NO5 It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the carboxylic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methoxyethanol with a suitable oxazole precursor in the presence of a strong acid catalyst can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The oxazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid
- O-[2-(2-Methoxyethoxy)ethyl]glycolic acid
Uniqueness
5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid is unique due to its specific oxazole ring structure combined with the methoxyethoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C8H11NO5 |
|---|---|
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
5-(2-methoxyethoxymethyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11NO5/c1-12-2-3-13-4-6-7(8(10)11)9-5-14-6/h5H,2-4H2,1H3,(H,10,11) |
InChI-Schlüssel |
JYWFRGGGZBWXFE-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCC1=C(N=CO1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


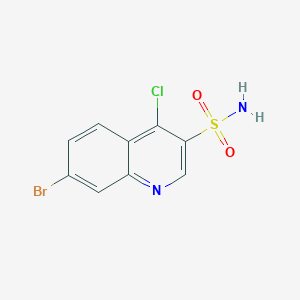
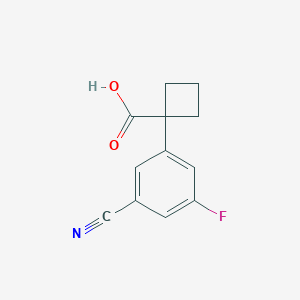
![1-[5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B13481762.png)
![tert-butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13481768.png)
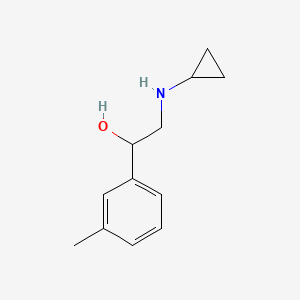

![(2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13481787.png)
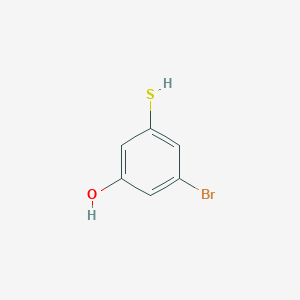

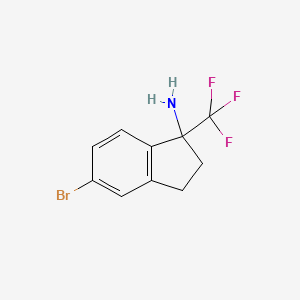
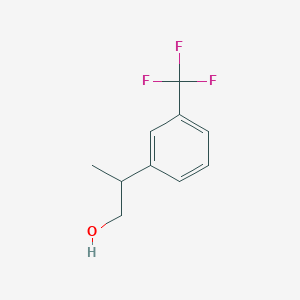
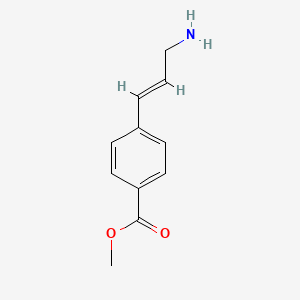

![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)
